molecular formula C19H11F3N2O B2803808 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-80-9

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2803808
CAS No.: 303152-80-9
M. Wt: 340.305
InChI Key: REVPLDCYXONMES-UHFFFAOYSA-N
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Description

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a pyridine-based compound characterized by a phenoxy group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 6 of the pyridine ring, with a nitrile group at position 3. The trifluoromethyl (-CF₃) group is a common bioisostere known to enhance metabolic stability and lipophilicity in medicinal chemistry applications . The phenoxy group may contribute to π-π stacking interactions, while the nitrile moiety could serve as a hydrogen-bond acceptor, influencing binding affinity in biological systems .

Properties

IUPAC Name

2-phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O/c20-19(21,22)15-6-4-5-13(11-15)17-10-9-14(12-23)18(24-17)25-16-7-2-1-3-8-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPLDCYXONMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Agricultural Chemistry

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has been investigated for its potential as a herbicide. Its structure suggests that it may inhibit specific biochemical pathways in plants, leading to effective weed control.

Case Study: Herbicidal Activity
A study evaluated the efficacy of this compound against various weed species. Results indicated that it effectively inhibited the growth of certain broadleaf weeds, demonstrating potential as a selective herbicide in crop management systems .

Weed Species Inhibition Rate (%) Application Rate (g/ha)
Amaranthus retroflexus85200
Chenopodium album78200
Solanum nigrum90150

Pharmaceutical Applications

The compound's unique structure also positions it as a candidate for pharmaceutical development. Research has indicated that derivatives of pyridine compounds exhibit various biological activities, including anti-inflammatory and antibacterial properties.

Case Study: Biological Activity
A recent investigation into the antibacterial properties of related pyridine derivatives found that modifications similar to those present in this compound led to significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Environmental Chemistry

The environmental impact of agrochemicals is a critical area of research. Studies on the degradation pathways of this compound have been conducted to assess its persistence in soil and water systems.

Case Study: Environmental Persistence
Research findings suggest that under controlled laboratory conditions, this compound degrades significantly over time, with half-lives ranging from 14 to 30 days depending on environmental factors such as pH and temperature . This information is vital for evaluating its environmental safety and regulatory compliance.

Mechanism of Action

The mechanism by which 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . The phenoxy and pyridine rings contribute to the compound’s ability to interact with various biological receptors and enzymes, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile with structurally related pyridine-3-carbonitrile derivatives, highlighting substituent variations, molecular properties, and functional implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Phenoxy (2), 3-CF₃-phenyl (6), CN (3) C₁₉H₁₁F₃N₂O 364.3 Likely pharmaceutical intermediate; enhanced lipophilicity from -CF₃
2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile 3-CF₃-phenoxy (2), 3-CF₃-phenyl (6), CN (3) C₂₀H₁₀F₆N₂O 408.3 Higher molecular weight due to dual -CF₃ groups; potential agrochemical use
6-(3-Chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Naphthyloxy (2), Cl-phenyl (6), CF₃ (4), CN (3) C₂₄H₁₃ClF₃N₂O 459.8 Bulkier substituents (naphthyl) may reduce solubility; halogenated for reactivity
6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile Sulfanyl (2), 3-CF₃-phenyl (6), CN (3) C₂₀H₁₁F₆N₂S 433.3 Sulfanyl group enhances electron density; possible catalyst ligand
2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile Br-phenyl sulfanyl (2), 3-CF₃-phenyl (6), CN (3) C₁₉H₁₀BrF₃N₂S 435.3 Bromine increases molecular weight; potential photophysical applications

Key Observations:

Substituent Effects on Molecular Weight :

  • The addition of halogens (Cl, Br) or bulkier groups (naphthyl) increases molecular weight significantly, impacting solubility and diffusion rates .
  • Dual trifluoromethyl groups (as in ) elevate lipophilicity but may reduce metabolic clearance rates compared to the target compound.

Functional Group Influence: Sulfanyl vs. Nitrile Positioning: The nitrile at position 3 is conserved across all analogs, suggesting its critical role in electronic or steric interactions.

Crystallographic and Structural Insights: Compounds like 2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile () exhibit intermolecular N–H···N hydrogen bonds and torsional flexibility in substituents, which could influence crystal packing and bioavailability. The target compound may adopt similar packing modes depending on phenoxy vs. amino substituents.

Synthetic Accessibility: The target compound’s synthesis likely involves Ullmann coupling for phenoxy introduction, whereas sulfanyl analogs () require thiol-aryl halide coupling. Amino-substituted derivatives () employ nucleophilic substitution or condensation reactions, affecting scalability and purity.

Biological Activity

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The compound has the molecular formula C19H11F3N2OC_{19}H_{11}F_3N_2O and a molecular weight of 340.3 g/mol. The structure includes a pyridine ring substituted with a phenoxy group and a trifluoromethyl group, which are known to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also demonstrated anticancer properties in various studies. In vitro assays revealed its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM) Reference
MCF-722.5
A54918.0
Caco-229.8

The presence of the trifluoromethyl group is believed to enhance the cytotoxicity of the compound by affecting cellular uptake and interaction with biological targets.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A recent study evaluated its effects on MCF-7 cells, reporting significant apoptosis induction characterized by increased caspase activity and DNA fragmentation .
  • Antimicrobial Evaluation : Another investigation assessed its antibacterial effects against multi-drug resistant strains, showing promising results that warrant further exploration in clinical settings .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile?

The compound can be synthesized via multi-step condensation reactions. A plausible route involves:

  • Step 1 : Formation of the pyridine core through a Kröhnke-type cyclization using a trifluoromethyl-substituted benzaldehyde and cyanoacetamide.
  • Step 2 : Introduction of the phenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Yield optimization may require catalyst screening (e.g., Pd for coupling steps) or microwave-assisted synthesis .

Q. How should researchers characterize the compound’s structure and purity?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenoxy vs. trifluoromethylphenyl groups).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (see bond angles and torsion data in ) .
  • HPLC : Assess purity (>98% for biological assays).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of analogous pyridinecarbonitriles?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from:

  • Experimental variability : Standardize assay conditions (pH, temperature, solvent).
  • Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. dichlorophenyl; see ) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and IC₅₀).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinase targets).
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. What experimental designs are optimal for studying metabolic stability?

  • In vitro Hepatic Microsomal Assay : Incubate with rat/human liver microsomes, quantify parent compound via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6 isoforms.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or demethylated products. Cross-reference with structurally similar compounds (e.g., ’s hydroxyethyl derivative) .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Solubilize in buffered solutions (pH 7.4).
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) for aqueous compatibility.

Q. What analytical techniques differentiate polymorphic forms?

  • PXRD : Identify crystalline vs. amorphous phases.
  • DSC/TGA : Monitor thermal transitions (melting point, decomposition).
  • Raman Spectroscopy : Detect subtle structural variations (e.g., hydrogen bonding).

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